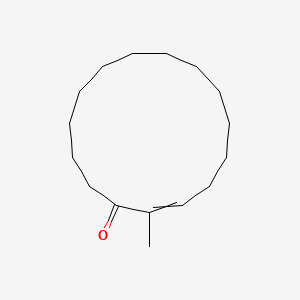

Methylcyclopentadecenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

82356-51-2 |

|---|---|

Molecular Formula |

C16H28O |

Molecular Weight |

236.39 g/mol |

IUPAC Name |

2-methylcyclopentadec-2-en-1-one |

InChI |

InChI=1S/C16H28O/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(15)17/h13H,2-12,14H2,1H3 |

InChI Key |

ZLICVGXIPCPPMS-UHFFFAOYSA-N |

Isomeric SMILES |

C/C/1=C/CCCCCCCCCCCCC1=O |

Canonical SMILES |

CC1=CCCCCCCCCCCCCC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Methylcyclopentadecenone (CAS 82356-51-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopentadecenone, registered under CAS number 82356-51-2, is a synthetic macrocyclic ketone that has garnered significant attention, primarily within the fragrance industry. Also known by trade names such as Muscenone®, it is a highly valued ingredient for its powerful and elegant musk note, which adds depth and substantivity to a wide array of consumer products. This technical guide provides a comprehensive overview of its core properties, synthesis, and analytical characterization.

This compound is a colorless to light yellow liquid characterized by a potent, musky, and slightly animalic odor profile.[1][2] Its molecular structure, which includes a 15-membered ring with a methyl group and a double bond, is responsible for its distinctive olfactory properties. The commercial product is typically a mixture of (Z)- and (E)-3-methylcyclopentadec-5-en-1-one isomers.[1][2] Its excellent tenacity on various substrates makes it a popular choice in fine fragrances, beauty and fabric care products, and household cleaners.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in fragrance formulations and for understanding its environmental fate and transport.

| Property | Value | Reference |

| CAS Number | 82356-51-2 | [1][3] |

| Molecular Formula | C₁₆H₂₈O | [1][3][4] |

| Molecular Weight | 236.39 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Odor Profile | Powerful, elegant musk, animalic, soapy | [1][2] |

| Density | 0.927 g/cm³ at 20°C | [1] |

| Vapor Pressure | 0.04 Pa at 25°C | [1] |

| Water Solubility | 900 µg/L at 20°C | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 5.52 at 25°C | [1][2] |

| Flash Point | >100°C (>212°F) | [4] |

| Boiling Point | 346.708°C at 760 mmHg | [5] |

| Refractive Index | 1.446 | [6] |

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that can be broadly categorized into two main routes. The most common pathway starts from cyclododecanone (B146445), while an alternative method utilizes 2,15-hexadecanedione (B93339).

Synthesis from Cyclododecanone

This is a widely employed industrial method that involves the rearrangement of an oxabicyclo intermediate.

Experimental Protocol:

-

Synthesis of 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene: This intermediate is synthesized from cyclododecanone through a multi-step process. While the specific industrial steps are often proprietary, the general approach involves ring expansion and functional group manipulations.[3][6]

-

Rearrangement to this compound: The synthesized 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene is then subjected to an acid-catalyzed rearrangement.[2][3][6]

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a reflux condenser is charged with 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene.

-

Catalyst Addition: Phosphoric acid is added as the catalyst.[2][3][6]

-

Reaction Conditions: The mixture is heated under controlled temperature to facilitate the isomerization reaction.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, neutralized, and washed with water. The organic layer is separated, and the crude product is purified by fractional distillation under reduced pressure to yield the racemic mixture of (Z)- and (E)-3-methylcyclopentadec-5-en-1-one.[4]

-

Synthesis from 2,15-Hexadecanedione

An alternative synthesis route involves the intramolecular cyclization of a diketone.

Experimental Protocol:

-

Intramolecular Condensation of 2,15-Hexadecanedione: This step forms the core macrocyclic structure.

-

Reaction Setup: The intramolecular condensation of 2,15-hexadecanedione can be carried out in the gas phase.[4]

-

Catalyst: A compound of a Group 2 element, such as magnesium oxide, calcium oxide, or zinc oxide, is used as the catalyst.[4]

-

Reaction Conditions: The reaction is performed at an elevated temperature in a stream of inert gas.

-

Product Collection: The product, 3-methyl-cyclopentadecenone, is collected from the gas stream by condensation.[4]

-

-

Purification: The crude product is then purified by distillation to remove any unreacted starting material and byproducts.[4]

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the qualitative and quantitative analysis of this compound in fragrance mixtures and other matrices.

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation:

-

Dilute the sample containing this compound in a suitable solvent, such as ethanol (B145695) or dichloromethane, to an appropriate concentration (e.g., 10-100 ppm).

-

If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate and concentrate the analyte from complex matrices.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250-280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by a temperature ramp of 10-15°C/min to a final temperature of 280-300°C, with a final hold time of 5-10 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.

-

The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 236).

-

Quantification can be performed by creating a calibration curve using external or internal standards.

-

Applications

The primary application of this compound is as a fragrance ingredient in a wide variety of consumer products.[1][7] Its high tenacity and musky character make it an excellent fixative, prolonging the scent of other fragrance components. It is used in:

-

Fine Fragrances: Perfumes and colognes.[4]

-

Personal Care Products: Soaps, lotions, deodorants, and hair care products.[1]

-

Household Products: Laundry detergents, fabric softeners, and air fresheners.[1]

It can be used at low dosages (0.05% to 0.5%) as a fragrance enhancer and at higher concentrations for its distinct musky character.[1]

Safety and Toxicology

Based on available data, this compound has low acute toxicity.[8] Studies have shown no significant repeat-dose toxicity, and it is not considered to be genotoxic.[6] Reproductive toxicity was not observed in an OECD-compliant study.[6] While generally not irritating upon a single application in humans, some animal studies have shown irritation at concentrations higher than typical consumer exposure levels.[6]

-

Oral LD50 (rat): >2,000 mg/kg[8]

-

Dermal LD50 (rabbit): >2,000 mg/kg[8]

-

Skin Irritation: No irritant effect reported.[8]

-

Eye Irritation: No irritating effect reported.[8]

-

Sensitization: No sensitizing effects are known.[8]

It is important to handle this chemical in accordance with good laboratory practices and to consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound (CAS 82356-51-2) is a key synthetic musk with a well-established role in the fragrance industry. Its desirable olfactory properties and high stability make it a versatile ingredient in a multitude of consumer products. The synthesis of this macrocyclic ketone is achieved through sophisticated chemical processes, and its analysis is reliably performed using standard chromatographic techniques. A thorough understanding of its physicochemical properties, synthesis, and analytical methods is essential for its effective and safe use in research and product development.

References

- 1. Preparation of 3-methylcy-clopentadecanone - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | 82356-51-2 [chemicalbook.com]

- 3. ScenTree - Muscenone® (CAS N° 82356-51-2) [scentree.co]

- 4. WO2010109650A1 - Process for production of 3-methyl-cyclopentadecenone, process for production of r/s-muscone, and process for production of optically active muscone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ScenTree - Muscenone® (CAS N° 82356-51-2) [scentree.co]

- 7. chimia.ch [chimia.ch]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to (Z)- and (E)-3-methylcyclopentadec-5-en-1-one Structural Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Methylcyclopentadec-5-en-1-one, a significant synthetic musk, exists as two geometric isomers, (Z) and (E), each with distinct olfactory properties. These isomers, along with their respective enantiomers, contribute to a range of musk scents, from strong and pure to weak and woody with sweaty or nitromusk undertones[1]. The (Z)-isomer, in particular, is noted for its superior top note and nitromusk character, making it a highly sought-after component in perfumery[1]. The complexity of its stereochemistry and the nuanced differences in the sensory perception of each isomer present a compelling case for detailed chemical investigation. This guide aims to consolidate the available scientific information on the synthesis and characterization of these important fragrance molecules.

Synthesis of (Z)- and (E)-3-methylcyclopentadec-5-en-1-one

The synthesis of 3-methylcyclopentadec-5-en-1-one isomers has been approached through various strategies, often starting from larger macrocyclic precursors or employing ring-closing metathesis reactions. A notable and well-documented method involves the enantioselective synthesis of the highly prized (R,Z)-5-Muscenone isomer.

Enantioselective Synthesis of (+)-(R,Z)-5-Muscenone

An efficient enantioselective synthesis has been developed starting from a readily available achiral macrocyclic diketone, 3-methyl-1,5-cyclopentadecanedione. The key step in this synthesis is a sodium N-methylephedrate mediated enantioselective aldol (B89426) condensation, which proceeds via a dynamic kinetic resolution of an aldol intermediate[2][3][4].

Experimental Protocol: Enantioselective Aldol Condensation [2][4]

-

Reagents: (+)-N-methylephedrine, Sodium Hydride (60% dispersion in mineral oil), 3-methyl-1,5-cyclopentadecanedione, dry Tetrahydrofuran (THF), 2N HCl solution, Diethyl ether.

-

Procedure:

-

A mixture of (+)-N-methylephedrine (16 mmol) and NaH (16 mmol) in dry THF is stirred at reflux for 30 minutes to prepare the sodium alkoxide.

-

After cooling to room temperature, 3-methyl-1,5-cyclopentadecanedione (4 mmol) is added.

-

The reaction mixture is stirred and monitored by Gas Chromatography (GC).

-

Upon completion, the reaction is quenched by hydrolysis with a 2N HCl solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried and concentrated in vacuo.

-

The residue is purified by flash chromatography to yield the enantioenriched bicyclic enone intermediate.

-

-

Subsequent Steps: The resulting enone is then transformed in two steps, including an Eschenmoser fragmentation, to afford (+)-(R,Z)-5-Muscenone[2][5].

The following diagram illustrates the synthetic workflow for the enantioselective synthesis of (+)-(R,Z)-5-Muscenone.

References

An In-depth Technical Guide to the Synthesis of Methylcyclopentadecenone from Cyclododecanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for Methylcyclopentadecenone, a valuable macrocyclic musk fragrance, starting from the readily available cyclododecanone (B146445). The synthesis leverages established methodologies in macrocyclic chemistry, including ring expansion and functional group manipulation, to construct the 15-membered carbocyclic framework with the requisite methyl and unsaturation features. While a direct, publicly documented continuous process from cyclododecanone to the final product is not fully available, this guide consolidates information from related syntheses, such as that of Muscone, and patented key steps to provide a comprehensive and scientifically plausible pathway.

Introduction

This compound, with the chemical formula C16H28O, is a significant synthetic musk used extensively in the fragrance industry.[1] Its characteristic powerful and elegant musk note makes it a sought-after ingredient in fine fragrances and consumer products.[1] The primary isomers of interest are (Z)- and (E)-3-methylcyclopentadec-5-en-1-one. The synthesis of such large-ring structures presents unique challenges, often addressed by sophisticated ring-expansion strategies or macrocyclization reactions. This guide focuses on a pathway commencing with cyclododecanone, an industrially accessible starting material.[2] The proposed synthesis involves an initial three-carbon ring expansion of cyclododecanone, followed by the introduction of the methyl group and the double bond via a key bicyclic ether intermediate.

Proposed Synthetic Pathway

The overall transformation from cyclododecanone to this compound can be envisioned in the following major stages:

-

Three-Carbon Ring Expansion of Cyclododecanone: This sequence expands the 12-membered ring of cyclododecanone to a 15-membered ring, cyclopentadecanone (B167302). This is a common strategy in the synthesis of related macrocyclic musks like Muscone.[2][3]

-

Introduction of the Methyl Group and Formation of a Bicyclic Ether Intermediate: The cyclopentadecanone is functionalized to introduce a methyl group and set the stage for the creation of the double bond. This proceeds through the formation of a 14-methyl-16-oxabicyclo[10.3.1]hexadecene intermediate.

-

Acid-Catalyzed Rearrangement to this compound: The bicyclic ether intermediate undergoes a rearrangement reaction catalyzed by acid to yield the final product, this compound.[1]

The following sections provide detailed experimental protocols for each of these stages, along with quantitative data in tabular format and workflow visualizations.

Experimental Protocols

Stage 1: Three-Carbon Ring Expansion of Cyclododecanone to Cyclopentadecanone

This stage is adapted from known syntheses of cyclopentadecanone from cyclododecanone, which often involve an initial α-alkylation followed by a series of transformations to effect the ring expansion.

Step 1.1: α-Allylation of Cyclododecanone

-

Reaction: Cyclododecanone is first converted to its enolate, which is then alkylated with an allyl halide.

-

Protocol:

-

To a solution of lithium diisopropylamide (LDA) (1.1 eq.) in dry tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, a solution of cyclododecanone (1.0 eq.) in dry THF is added dropwise.

-

The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

Allyl bromide (1.2 eq.) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product, 2-allylcyclododecanone, is purified by column chromatography on silica (B1680970) gel.

-

Step 1.2: Ozonolysis and Reductive Workup

-

Reaction: The terminal double bond of the allyl group is cleaved to an aldehyde.

-

Protocol:

-

A solution of 2-allylcyclododecanone (1.0 eq.) in a mixture of dichloromethane (B109758) and methanol (B129727) (1:1) is cooled to -78 °C.

-

Ozone is bubbled through the solution until a persistent blue color is observed.

-

The solution is purged with nitrogen to remove excess ozone.

-

Dimethyl sulfide (B99878) (2.0 eq.) is added, and the mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude aldehyde.

-

Step 1.3: Intramolecular Aldol (B89426) Condensation and Dehydration

-

Reaction: The aldehyde undergoes an intramolecular aldol reaction with the ketone, followed by dehydration to form a bicyclic enone.

-

Protocol:

-

The crude aldehyde from the previous step is dissolved in ethanol.

-

A catalytic amount of a base, such as sodium ethoxide or potassium hydroxide, is added.

-

The mixture is stirred at room temperature for 24 hours.

-

The reaction is neutralized with dilute hydrochloric acid and the solvent is removed.

-

The residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated. The resulting bicyclo[10.3.0]pentadecenone is purified by chromatography.

-

Step 1.4: Hydrogenation

-

Reaction: The double bond in the bicyclic enone is reduced to yield cyclopentadecanone.

-

Protocol:

-

The bicyclic enone is dissolved in ethanol.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield cyclopentadecanone.

-

Stage 2: Synthesis of the Bicyclic Ether Intermediate

This stage involves the introduction of a methyl group and subsequent cyclization to form the key intermediate.

Step 2.1: α-Methylation of Cyclopentadecanone

-

Reaction: Similar to the allylation, the ketone is methylated at the α-position.

-

Protocol:

-

Cyclopentadecanone (1.0 eq.) is treated with LDA (1.1 eq.) in THF at -78 °C.

-

After 1 hour, methyl iodide (1.2 eq.) is added, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Workup is performed as in Step 1.1 to yield 2-methylcyclopentadecanone.

-

Step 2.2: Baeyer-Villiger Oxidation

-

Reaction: The 2-methylcyclopentadecanone is oxidized to the corresponding lactone.

-

Protocol:

-

2-Methylcyclopentadecanone (1.0 eq.) is dissolved in dichloromethane.

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq.) is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature for 48 hours.

-

The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried and concentrated to give the lactone.

-

Step 2.3: Reduction and Cyclization

-

Reaction: The lactone is reduced to the corresponding diol, which then undergoes cyclodehydration to form the bicyclic ether.

-

Protocol:

-

The crude lactone is dissolved in dry THF and cooled to 0 °C.

-

Lithium aluminum hydride (LAH) (2.0 eq.) is added carefully.

-

The mixture is stirred at room temperature for 4 hours.

-

The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

The resulting solid is filtered off, and the filtrate is concentrated to give the diol.

-

The crude diol is then heated in the presence of a catalyst such as Raney copper to effect cyclodehydration to 14-methyl-16-oxabicyclo[10.3.1]hexadecene.

-

Stage 3: Acid-Catalyzed Rearrangement to this compound

-

Reaction: The final step is the acid-catalyzed rearrangement of the bicyclic ether.[1]

-

Protocol:

-

The 14-methyl-16-oxabicyclo[10.3.1]hexadecene intermediate is treated with a catalytic amount of a strong acid, such as phosphoric acid or sulfuric acid.

-

The reaction is heated to promote the rearrangement.

-

After the reaction is complete, the mixture is cooled, neutralized with a base, and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The final product, a mixture of (Z)- and (E)-3-methylcyclopentadec-5-en-1-one, is purified by distillation or chromatography.

-

Quantitative Data Summary

The following table summarizes the estimated yields and key reaction conditions for the proposed synthetic pathway. These values are based on typical yields for such reactions reported in the literature for similar substrates.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Estimated Yield (%) |

| 1.1 | α-Allylation | LDA, Allyl Bromide | THF | -78 to RT | 13 | 75-85 |

| 1.2 | Ozonolysis | O3, DMS | CH2Cl2/MeOH | -78 to RT | 13 | 80-90 |

| 1.3 | Aldol Condensation | NaOEt | Ethanol | RT | 24 | 60-70 |

| 1.4 | Hydrogenation | H2, Pd/C | Ethanol | RT | 12 | >95 |

| 2.1 | α-Methylation | LDA, MeI | THF | -78 to RT | 13 | 70-80 |

| 2.2 | Baeyer-Villiger | m-CPBA | CH2Cl2 | 0 to RT | 48 | 65-75 |

| 2.3 | Reduction & Cyclization | LAH; Raney Cu | THF; neat | RT; heat | 4; - | 70-80 |

| 3 | Rearrangement | H3PO4 | - | Heat | - | 75-85 |

Visualizations

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway from Cyclododecanone to this compound.

Signaling Pathways

As a synthetic fragrance ingredient, the primary area of research for this compound is its synthesis, olfactory properties, and safety for use in consumer products. There is currently no significant body of scientific literature detailing its interactions with specific biological signaling pathways in the context of drug development. Its biological effects are primarily related to its pleasant scent and its potential for skin sensitization in some individuals.

Conclusion

The synthesis of this compound from cyclododecanone is a multi-step process that requires careful control over reaction conditions to achieve the desired macrocyclic structure. The proposed pathway, involving a three-carbon ring expansion followed by functionalization and rearrangement, represents a viable approach based on established chemical transformations. Further optimization of each step would be necessary to develop a commercially scalable and efficient process. This guide provides a foundational framework for researchers and scientists interested in the synthesis of this important fragrance molecule.

References

Physicochemical Properties of Methylcyclopentadecenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopentadecenone, with the CAS number 82356-51-2, is a macrocyclic ketone recognized for its potent and refined musk fragrance.[1][2] Primarily utilized in the fragrance industry, it serves as a foundational component in a wide array of scented products, from fine perfumes to personal care items.[1] This document provides a detailed overview of the core physicochemical properties of this compound, outlines the standard experimental methodologies for their determination, and presents a logical workflow for its chemical synthesis. The main constituents of the commercial product are the (Z)- and (E)- isomers of 3-methylcyclopentadec-5-en-1-one.[1][2]

Core Physicochemical Properties

The essential physicochemical characteristics of this compound are summarized in the table below. These properties are critical for understanding its behavior in various matrices, its environmental fate, and its application in formulation development.

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₆H₂₈O | - | - |

| Molecular Weight | 236.39 | g/mol | - |

| Appearance | Colorless to light yellow | - | Liquid at room temp. |

| Odor | Powerful, elegant musk | - | - |

| Density | 0.927 | g/cm³ | at 20°C |

| Vapor Pressure | 0.04 | Pa | at 25°C |

| Water Solubility | 900 | µg/L | at 20°C |

| Partition Coefficient (LogP) | 5.52 | - | at 25°C |

Data sourced from references[1][2].

Experimental Protocols

The determination of the physicochemical properties listed above requires precise and standardized experimental protocols. The following sections detail the methodologies typically employed for such characterizations, adhering to internationally recognized standards.

Density Determination (Pycnometer Method - ASTM D891, Method B)

The density of a liquid is most accurately determined using a pycnometer, which is a flask with a precisely known volume.[3][4]

-

Preparation: The pycnometer is meticulously cleaned, dried, and its empty mass is recorded.

-

Calibration: The pycnometer is filled with deionized water of a known temperature (e.g., 20°C) and weighed to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. The filled pycnometer is brought to the target temperature (20°C) in a water bath to ensure thermal equilibrium.[4]

-

Weighing: The pycnometer filled with the sample is weighed.

-

Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Vapor Pressure Determination (Static Method - OECD Guideline 104)

The static method directly measures the vapor pressure of a substance in equilibrium with its condensed phase (liquid or solid) at a specific temperature.[2][5]

-

Apparatus: A sample is introduced into a vacuum-tight apparatus equipped with a pressure measuring device (manometer) and a temperature control system.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved through repeated freeze-pump-thaw cycles under vacuum.[5]

-

Equilibration: The temperature of the apparatus is precisely controlled and allowed to stabilize. The substance is given sufficient time to establish vapor-liquid equilibrium in the sealed container.[5]

-

Measurement: Once equilibrium is reached, the pressure inside the apparatus, which corresponds to the vapor pressure of the substance, is recorded.

-

Data Collection: The measurement is repeated at a minimum of two other temperatures to establish the vapor pressure curve.[2][6]

Water Solubility Determination (Flask Method - OECD Guideline 105)

The flask method is suitable for substances with solubility above 10⁻² g/L and involves dissolving the substance in water until saturation is reached.[1][7]

-

Sample Preparation: An excess amount of this compound is added to a flask containing a known volume of purified water.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20°C) for a period sufficient to achieve equilibrium (typically 24-48 hours). A preliminary test can help determine the necessary equilibration time.[7]

-

Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved droplets settle. The saturated aqueous solution is then separated from the excess undissolved substance by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]

-

Calculation: The water solubility is reported as the mass of the substance per volume of water (e.g., µg/L).

Partition Coefficient (n-octanol/water) Determination (HPLC Method - OECD Guideline 117)

The n-octanol/water partition coefficient (LogP) is a measure of a chemical's lipophilicity. The HPLC method provides an estimation of the LogP by correlating the retention time of the substance with that of known reference compounds.[8][9]

-

Principle: The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC). The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., methanol-water). Lipophilic compounds have a stronger affinity for the stationary phase and thus have longer retention times.[8]

-

Calibration: A series of reference compounds with known LogP values are injected into the HPLC system to create a calibration curve of retention time versus LogP.

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same isocratic conditions used for the reference compounds. Its retention time is measured in duplicate.[8][9]

-

Calculation: The LogP of this compound is determined by interpolating its retention time on the calibration curve.[9]

Spectral Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for the analysis of fragrance ingredients.[10][11]

-

Sample Introduction: A diluted solution of this compound is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

-

Chromatographic Separation: An inert carrier gas (e.g., helium or hydrogen) transports the vaporized sample through a capillary column.[12] The column's stationary phase separates the components of the sample based on their boiling points and affinities for the phase.

-

Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source (e.g., Electron Ionization - EI), where they are fragmented into charged ions.

-

Mass Analysis: The ions are then sorted by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of each ion at each m/z value, generating a mass spectrum that serves as a molecular fingerprint for identification. This spectrum can be compared to spectral libraries for confirmation.[11]

Synthesis Workflow

This compound can be synthesized through a multi-step process starting from cyclododecanone, a readily available industrial chemical.[13] The following diagram illustrates the key stages of this synthetic route.

Caption: Synthesis route of this compound.

References

- 1. filab.fr [filab.fr]

- 2. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 3. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]

- 4. petrolube.com [petrolube.com]

- 5. consilab.de [consilab.de]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. 2024.sci-hub.ru [2024.sci-hub.ru]

- 11. jcanoingenieria.com [jcanoingenieria.com]

- 12. agilent.com [agilent.com]

- 13. nbinno.com [nbinno.com]

The Genesis of a Modern Musk: A Technical Guide to Methylcyclopentadecenone

A deep dive into the discovery, synthesis, and biological interaction of a cornerstone of the modern fragrance industry.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopentadecenone, a macrocyclic musk, has carved a significant niche in the fragrance industry, prized for its powerful, elegant, and persistent musk note. Commercially known as Muscenone®, a registered trademark of Firmenich SA, this synthetic odorant offers a safe and sustainable alternative to animal-derived musks.[1][2] This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and olfactory reception of this compound, tailored for a scientific audience.

Historical Development: From Natural Musks to a Synthetic Marvel

The journey to this compound is rooted in the long history of musk in perfumery. For centuries, natural musk, obtained from the glands of the musk deer, was a highly valued and expensive ingredient.[3] Ethical concerns and the dwindling population of these animals spurred the quest for synthetic alternatives.

The development of synthetic musks can be broadly categorized into several classes, each with its own historical trajectory. The timeline below illustrates the evolution leading to the discovery of macrocyclic musks like this compound.

Caption: Logical flow of the historical development of synthetic musks.

Firmenich, a key player in the fragrance and flavor industry, has been at the forefront of musk research for over 90 years.[4][5] Their work on macrocyclic musks, a class of compounds structurally similar to the active principles of natural musk, led to the discovery of Muscenone® in 1967.[1][2] The commercialization of Muscenone® and other macrocyclic musks gained momentum in the 1990s, offering perfumers a versatile and high-performing ingredient with a desirable safety profile.[4] The name "Hascocen" was also investigated as a potential trade name for this molecule, though "Muscenone®" became the recognized commercial identity.

Chemical Properties and Isomerism

This compound is the commercial name for a mixture of isomers of 3-methyl-cyclopentadecen-1-one. The primary constituents are the (Z)- and (E)-isomers of 3-methylcyclopentadec-5-en-1-one.[6] The presence and ratio of these isomers, along with other positional isomers of the double bond, influence the final olfactory profile.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈O | [1] |

| Molecular Weight | 236.39 g/mol | [1] |

| CAS Number | 82356-51-2 (for the isomer mixture) | [6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor Profile | Powerful, elegant musk, animalic, soapy | [6] |

| Vapor Pressure | 0.00044 mmHg @ 23°C | [1] |

| Log P | 4.88 | [1] |

The different isomers of 3-methylcyclopentadec-5-en-1-one possess distinct olfactory characteristics. The (Z)-isomer is particularly valued for its superior top note and its resemblance to nitromusks.[7]

Synthesis of this compound

The industrial synthesis of this compound typically starts from cyclododecanone, a readily available chemical feedstock.[1] Several synthetic routes have been developed, with the key step being the formation of the 15-membered macrocycle.

Industrial Synthesis via Rearrangement

A common industrial method involves the rearrangement of a bicyclic precursor.[1][6]

Caption: Experimental workflow for the industrial synthesis of this compound.

Experimental Protocol:

A detailed protocol for a similar rearrangement is described in a Firmenich patent.[1] A solution of 16-oxa-3-methyl bicyclo[10.3.1]pentadec-1-ene in toluene (B28343) is heated with 80% aqueous phosphoric acid. The water is removed azeotropically during the reaction. After completion, the reaction mixture is cooled, washed with water and aqueous sodium carbonate, and then neutralized. The solvent is evaporated, and the crude product is purified by distillation to yield Muscenone®.[1]

Intramolecular Aldol (B89426) Condensation

Another synthetic approach involves the intramolecular aldol condensation of a diketone precursor.[8]

Experimental Protocol:

2,15-hexadecanedione (B93339) is subjected to an intramolecular condensation reaction in the gas phase using a catalyst from Group 2 of the periodic table, such as magnesium oxide, calcium oxide, or zinc oxide.[8] The resulting 3-methyl-cyclopentadecenone can then be purified by precision distillation.[8] A patent describes a process where this reaction yields 3-hydroxy-3-methylcyclopentadecanone, which can be subsequently dehydrated. However, this method can result in low yields (around 38%) due to intermolecular side reactions.[8]

Enantioselective Synthesis

The synthesis of specific enantiomers of this compound has been a subject of research to isolate the most desirable olfactory properties. An efficient enantioselective synthesis of (+)-(R,Z)-5-Muscenone has been reported, which involves a kinetic resolution and an enantioconvergent transformation.[7] Another approach utilizes an enantioselective aldol condensation reaction mediated by sodium N-methylephedrate, achieving up to 76% enantiomeric excess.[7]

Quantitative Data Comparison of Synthetic Routes:

| Synthetic Route | Key Reagents/Steps | Reported Yield | Reference |

| Industrial Rearrangement | Phosphoric acid catalyzed rearrangement of a bicyclic precursor | High (industrial process) | [1] |

| Intramolecular Aldol Condensation | Gas-phase condensation of 2,15-hexadecanedione with Group 2 metal oxides | Economical, but specific yield not detailed in the abstract | [8] |

| Intramolecular Aldol Condensation (Liquid Phase) | Tributylamine and titanium tetrachloride | 38% | [8] |

| Enantioselective Aldol Condensation | Sodium N-methylephedrate | Up to 95% isolated yield with 76% ee | [7] |

Olfactory Reception and Signaling Pathway

The perception of musk odors is initiated by the interaction of the odorant molecule with specific olfactory receptors (ORs) located in the olfactory epithelium. For macrocyclic musks like this compound, the human olfactory receptor OR5AN1 has been identified as a key receptor.

The binding of this compound to OR5AN1 triggers a conformational change in the receptor, which in turn activates a G-protein (Gαolf). This initiates a signaling cascade, leading to the production of cyclic AMP (cAMP), the opening of ion channels, and the generation of an action potential in the olfactory neuron. This signal is then transmitted to the olfactory bulb in the brain for processing.

Caption: Simplified signaling pathway for this compound olfaction.

Conclusion

This compound, commercially known as Muscenone®, stands as a testament to the advancements in synthetic chemistry in the fragrance industry. Its discovery and development by Firmenich have provided a valuable and sustainable alternative to natural musks. The understanding of its synthesis, isomer-specific properties, and interaction with olfactory receptors continues to evolve, offering new avenues for the creation of novel and captivating fragrances. This in-depth guide provides a solid foundation for researchers and professionals in the field to appreciate the scientific journey and technical intricacies of this important macrocyclic musk.

References

- 1. GB2058786A - Process for the preparation of muscone and muscenone 16-oxa-3-methyl (10.3.1) pentadec-1-ene - Google Patents [patents.google.com]

- 2. ScenTree - Muscenone® (CAS N° 82356-51-2) [scentree.co]

- 3. Synthetic musk - Delacourte Paris Le Journal [blog.delacourte.com]

- 4. MUSCENONE® DELTA [studio.dsm-firmenich.com]

- 5. MUSCONE [studio.dsm-firmenich.com]

- 6. ScenTree - Muscenone® (CAS N° 82356-51-2) [scentree.co]

- 7. chimia.ch [chimia.ch]

- 8. GB2058786B - Process for the preparation of muscone and muscenone 16-oxa-3-methyl (10.3.1) pentadec-1-ene - Google Patents [patents.google.com]

The Scent of Size: A Technical Guide to Macrocyclic Ketones in Fragrance Research

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Macrocyclic ketones, a class of compounds characterized by a large ring structure containing a ketone functional group, are cornerstones of the fragrance industry. Prized for their unique and persistent musk, animalic, and warm odor profiles, these molecules are indispensable in creating sophisticated and long-lasting perfumes. This technical guide provides a comprehensive overview of the core aspects of macrocyclic ketones in fragrance research, including their olfactory properties, synthesis, and the biological pathways governing their perception.

Core Macrocyclic Ketones: A Quantitative Overview

The sensory characteristics of macrocyclic ketones are defined by several key quantitative parameters, including their odor threshold, substantivity (longevity on a substrate), and vapor pressure. These properties are critical for perfumers in formulating fragrances with desired performance and aesthetic profiles.

| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Odor Profile | Odor Threshold | Substantivity on Paper Strip | Vapor Pressure |

| Muscone | C₁₆H₃₀O | 238.41 | Sweet, musky, animalic, powdery, fatty, natural[1] | 9.8 ppb[2] | > 400 hours[3] | 0.000095 mmHg @ 23°C[4] |

| Civetone | C₁₇H₃₀O | 250.42 | Intensely warm, musky, animalic, powdery, with delicate sweetness; becomes pleasant at extreme dilutions[5] | Becomes pleasant at extreme dilutions[6][7] | Very high tenacity[5] | ~0.0001 - 0.0002 hPa @ 20-25°C[6] |

| Ambrettolide | C₁₆H₂₈O₂ | 252.39 | Soft musky-lactonic with pear, litchi, rosy, and ambrette-like nuances[8] | 0.3 ng/L air[9][10] | ~1 month[11] | 0.000158 mmHg @ 23°C[9][10] |

| Velvione® | C₁₆H₂₈O | 236.39 | Powdery macrocyclic musk with a nitro-musk aspect[12] | 0.6 ng/L air[3][13] | Highly substantive[12] | Data not available |

The Scent Pathway: Olfactory Signaling of Macrocyclic Ketones

The perception of macrocyclic ketones begins with their interaction with specific olfactory receptors in the nasal epithelium. The primary human receptor responsible for detecting many musk compounds, including macrocyclic ketones, is OR5AN1.[14][15] The binding of a macrocyclic ketone to this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade, leading to the perception of its characteristic scent.

Experimental Protocols

Synthesis of Macrocyclic Ketones

The synthesis of macrocyclic ketones is a significant area of research, driven by the high demand for these fragrance ingredients and the scarcity of their natural sources. Several synthetic strategies have been developed, with ring-closing metathesis (RCM) and intramolecular cyclization reactions being particularly prominent.

General Experimental Workflow for Fragrance Research

1. Synthesis of (±)-Muscone via Ring-Closing Metathesis (RCM)

This method utilizes a commercially available starting material, (+)-citronellal, to introduce the chiral center and a ruthenium-based catalyst for the key ring-closing step.

-

Step 1: Preparation of the Diene Precursor:

-

Convert (+)-citronellal to the corresponding terminal alkyne through a multi-step sequence involving oxidation, Wittig reaction, and subsequent functional group manipulations.

-

Couple the terminal alkyne with a suitable ω-alkenyl halide (e.g., 8-bromooct-1-ene) via Sonogashira coupling to form the diene precursor.

-

-

Step 2: Ring-Closing Metathesis:

-

Dissolve the diene precursor in a dry, degassed solvent such as dichloromethane (B109758) or toluene.

-

Add a catalytic amount (typically 1-5 mol%) of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).

-

Reflux the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quench the reaction and purify the resulting cyclic alkene by column chromatography.

-

-

Step 3: Hydrogenation:

-

Dissolve the cyclic alkene in a suitable solvent like ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the double bond is fully reduced.

-

Filter the catalyst and remove the solvent under reduced pressure to yield (±)-Muscone.

-

2. Synthesis of (Z)-Civetone from Oleic Acid

This synthesis leverages the readily available and renewable feedstock, oleic acid.

-

Step 1: Intermolecular Olefin Metathesis:

-

Subject methyl oleate (B1233923) to self-metathesis using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to yield 9-octadecene (B1240498) and dimethyl 9-octadecenedioate.[16]

-

-

Step 2: Bromination and Dehydrobromination:

-

Brominate the double bond of dimethyl 9-octadecenedioate.

-

Perform a double dehydrobromination to form the corresponding diyne.[16]

-

-

Step 3: Semi-Hydrogenation:

-

Selectively reduce the alkyne to a (Z)-alkene using a poisoned catalyst such as Lindlar's catalyst.[16]

-

-

Step 4: Intramolecular Dieckmann Condensation and Decarboxylation:

-

Perform an intramolecular Dieckmann condensation on the resulting diester to form the β-keto ester.

-

Hydrolyze and decarboxylate the β-keto ester to yield (Z)-Civetone.[16]

-

3. Synthesis of Ambrettolide from Aleuritic Acid

Aleuritic acid, a major component of shellac, serves as a natural precursor for the synthesis of Ambrettolide.

-

Step 1: Formation of a Dioxolane Derivative:

-

React aleuritic acid with an orthoformate (e.g., trimethyl orthoformate) to protect the diol functionality as a dioxolane.[13]

-

-

Step 2: Formation of the Bengalene Acid Derivative:

-

Heat the dioxolane derivative with acetic anhydride.[13]

-

-

Step 3: Cyclization:

-

Heat the resulting bengalene acid derivative to induce cyclization and form Ambrettolide.[13]

-

4. Synthesis of Velvione® from Cyclododecanone (B146445)

This industrial synthesis starts from a readily available 12-membered cyclic ketone.

-

Step 1: Chlorination:

-

React cyclododecanone with chlorine under pressure to selectively form 2-chlorocyclododecanone (B1582727).[3][13]

-

-

Step 2: Grignard Reaction:

-

Step 3: Oxy-Cope Rearrangement:

Sensory and Instrumental Evaluation Protocols

1. Sensory Evaluation of Substantivity

This protocol is used to determine the longevity of a fragrance material on a smelling strip.

-

Materials: Standard paper smelling strips, a solution of the macrocyclic ketone in a suitable solvent (e.g., 1% in ethanol), a controlled environment with neutral odor.

-

Procedure:

-

Dip a smelling strip into the fragrance solution for a standardized amount of time (e.g., 2-3 seconds).

-

Allow the solvent to evaporate for a few minutes.

-

A panel of trained sensory assessors evaluates the odor of the strip at regular intervals (e.g., 1, 4, 8, 24, 48 hours, and then daily).

-

Assessors record the perceived intensity of the odor using a standardized scale (e.g., a 10-point scale where 0 is no odor and 10 is very strong).

-

The substantivity is reported as the time at which the odor is no longer perceptible or falls below a certain intensity threshold.

-

2. Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a detector to identify odor-active compounds.

-

Instrumentation: A gas chromatograph equipped with a sniffing port that splits the column effluent, directing a portion to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the other portion to the human assessor.

-

Procedure:

-

A solution of the fragrance mixture is injected into the GC.

-

As the separated compounds elute from the GC column, a trained assessor sniffs the effluent from the sniffing port.

-

The assessor records the retention time and provides a description of the odor for each perceived scent.

-

By correlating the assessor's perception with the data from the conventional detector, the specific compounds responsible for the different odor notes can be identified.

-

Dilution analysis can also be performed, where serial dilutions of the sample are injected to determine the odor activity value (OAV) of each compound, providing a measure of its contribution to the overall aroma.[14]

-

Conclusion

Macrocyclic ketones remain a fascinating and vital class of molecules in fragrance research. Their complex synthesis and unique olfactory properties continue to drive innovation in both academia and industry. A thorough understanding of their quantitative characteristics, synthetic pathways, and the biological mechanisms of their perception is essential for the development of new and captivating fragrances. This guide provides a foundational overview to aid researchers and professionals in this dynamic field.

References

- 1. Muscone price,buy Muscone - chemicalbook [chemicalbook.com]

- 2. ScenTree - Muscone® (CAS N° 541-91-3) [scentree.co]

- 3. AMBRETTOLIDE CAS#: 28645-51-4 [m.chemicalbook.com]

- 4. ScenTree - Muscone® (CAS N° 541-91-3) [scentree.co]

- 5. Citronellol (106-22-9) – Synthetic Rosy Alcohol Ingredient for Floral Perfumery — Scentspiracy [scentspiracy.com]

- 6. scent.vn [scent.vn]

- 7. Civetone - Wikipedia [en.wikipedia.org]

- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 9. ScenTree - Ambrettolide (CAS N° 28645-51-4) [scentree.co]

- 10. ScenTree - Ambrettolide (CAS N° 28645-51-4) [scentree.co]

- 11. Perfumers Apprentice - Ambrettolide (Givaudan) [shop.perfumersapprentice.com]

- 12. Odor detection threshold - Wikipedia [en.wikipedia.org]

- 13. US4064144A - Process for the preparation of trans-Î9 -isoambrettolide - Google Patents [patents.google.com]

- 14. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aidic.it [aidic.it]

- 16. Revisit to (Z)-civetone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Olfactory Profile of Synthetic Musk Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory characteristics of synthetic musk compounds, a cornerstone of the fragrance industry for over a century.[1][2] Synthetic musks were developed as ethical and cost-effective alternatives to natural musk, which was traditionally sourced from the musk deer.[3][4][5] This document details their classification, scent profiles, quantitative olfactory data, the experimental protocols used for their characterization, and the underlying signaling pathways they activate.

Classification and Olfactory Characteristics of Synthetic Musks

Synthetic musks are broadly categorized into four main chemical classes: nitro musks, polycyclic musks (PCM), macrocyclic musks (MCM), and alicyclic (or linear) musks.[2][3][4] Each class possesses distinct structural features that influence its olfactory profile, stability, and biodegradability.[3][4]

-

Nitro Musks : The first generation of synthetic musks, discovered in the late 19th century, are derivatives of nitrated alkylbenzenes.[1][3][6] They are known for their strong, sweet, and powdery scents, with some possessing animalic notes.[1][3][7] However, due to concerns about their instability, potential for bioaccumulation, and health effects, their use has been severely restricted or banned.[1][3][8][9]

-

Polycyclic Musks (PCM) : Developed in the mid-20th century, these compounds, such as Galaxolide and Tonalide, feature interconnected ring structures.[1][3] They are valued for their clean, powdery, and sweet musky fragrance and their high stability, making them widely used in detergents and cosmetics.[1][3][6][10] However, their low biodegradability and tendency to bioaccumulate are environmental concerns.[1][6]

-

Macrocyclic Musks (MCM) : These compounds have large ring structures (10-15 carbons or more) that closely mimic the structure of natural musk compounds like muscone (B1676871).[3][6][11] They offer a soft, warm, and elegant animalic-musky odor and are generally more biodegradable than polycyclic musks.[3][4][7] Their production cost is often higher, limiting their use to premium fragrances.[3]

-

Alicyclic (Linear) Musks : This is the most recent class of synthetic musks, developed with environmental considerations in mind.[1][3] Compounds like Helvetolide feature saturated ring structures that enhance biodegradability.[3] Their scent profile is often described as clean, fruity (pear-like), and skin-like.[5][12][13]

Quantitative Olfactory Data

The following tables summarize key quantitative data for representative synthetic musk compounds, including their odor thresholds and receptor binding affinities. Odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. Receptor affinity, often expressed as the half-maximal effective concentration (EC50), indicates the concentration of a compound required to activate a specific olfactory receptor by 50%.

Table 1: Olfactory Profile and Odor Thresholds of Selected Synthetic Musks

| Compound Name | Class | CAS Number | Odor Description | Odor Threshold (ng/L of air) |

| Musk Ketone | Nitro | 81-14-1 | Sweet, powdery, gentle, warm, animalic[1] | 0.1[1] |

| Musk Xylene | Nitro | 81-15-2 | Slightly sharp, musky[1] | N/A |

| Galaxolide (HHCB) | Polycyclic | 1222-05-5 | Clean, powdery, musky with floral notes[1][3] | 0.9[1] |

| Tonalide (AHTN) | Polycyclic | 21145-77-7 | Warm, sensual, woody, earthy tones[3][12] | N/A |

| Ambrettolide | Macrocyclic | 7779-50-2 | Resembles natural ambrette, musky, "green-mossy"[11][14] | N/A |

| Exaltolide® (Pentadecanolide) | Macrocyclic | 106-02-5 | Elegant, sweet, animalic, musky[4] | N/A |

| Ethylene Brassylate | Macrocyclic | 105-95-3 | Powdery-musky, woody, floral, vanilla notes[1] | N/A |

| Helvetolide® | Alicyclic | 41890-92-0 | Clean, white, milky, fruity (pear) musk[3][12][13] | N/A |

| Romandolide® | Alicyclic | 236391-76-7 | Soft, powdery, fruity[12][15] | N/A |

| Applelide® | Alicyclic | 478695-70-4 | Powdery, creamy, warm, fresh fruity notes[1] | 1.5[1] |

Table 2: Olfactory Receptor Binding Affinities (EC50) of Musks

| Compound | Class | Olfactory Receptor | EC50 (µM) |

| (R)-Muscone | Macrocyclic | Human OR5AN1 | ~10 |

| (R)-Muscone | Macrocyclic | Mouse MOR215-1 | ~3 |

| (S)-Muscone | Macrocyclic | Human OR5AN1 | ~10 |

| (S)-Muscone | Macrocyclic | Mouse MOR215-1 | ~30 |

| Galaxolide | Polycyclic | Human OR5AN1 | Weak or no response |

| Musk Ketone | Nitro | Human OR1A1 | ~1 |

Note: Data compiled from a study on the binding selectivity of muscone and other musk compounds. The study highlights that OR5AN1 responds to macrocyclic and nitro musks but not polycyclic ones, while OR1A1 is more selective for nitromusks.[16][17] Mouse receptor MOR215-1 shows a clear preference for the (R)-enantiomer of muscone.[16]

Experimental Protocols & Methodologies

The characterization of synthetic musks involves a combination of analytical chemistry and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a pivotal technique used to identify which specific compounds in a complex mixture are responsible for its aroma. The effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) for identification and the other to a heated port where a trained human assessor can sniff the eluting compounds and describe their scent and intensity.[18]

Detailed Methodology:

-

Sample Preparation: A sample containing the musk compound is prepared. For consumer products, this may involve solvent extraction or headspace techniques like Solid Phase Microextraction (SPME) to capture volatile and semi-volatile compounds.[19]

-

Injection: The prepared sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample travels through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase.

-

Effluent Splitting: At the end of the column, a splitter divides the effluent. Typically, a 1:1 or similar ratio is used to direct the flow to both the chemical detector and the olfactometry port.

-

Chemical Detection: A Mass Spectrometer (MS) detector ionizes the eluting compounds, separates the ions by their mass-to-charge ratio, and generates a mass spectrum, which allows for structural identification.[18][20]

-

Olfactory Detection: The other portion of the effluent is transferred via a heated line to an "odor port." A trained panelist sniffs the port continuously, recording the time, duration, intensity, and a qualitative description of any detected odor.[18]

-

Data Correlation: The data from the MS (compound identity) and the olfactometry port (odor description) are correlated using their retention times to link specific molecules to specific scents.

References

- 1. publisherspanel.com [publisherspanel.com]

- 2. Publishers Panel [apgrjournal.com]

- 3. allanchem.com [allanchem.com]

- 4. Macrocyclic Musks | Business and Product Overview | SODA AROMATIC Co., Ltd. [soda.co.jp]

- 5. de.cdn-website.com [de.cdn-website.com]

- 6. Synthetic musk - Wikipedia [en.wikipedia.org]

- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 8. Human exposure to nitro musks and the evaluation of their potential toxicity: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmvfragrances.com [bmvfragrances.com]

- 10. scentjourner.com [scentjourner.com]

- 11. chemistry.illinois.edu [chemistry.illinois.edu]

- 12. Synthetic musk - Delacourte Paris Le Journal [blog.delacourte.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Redirecting [linkinghub.elsevier.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methylcyclopentadecenone, a significant macrocyclic ketone in the fragrance industry. It details the compound's synonyms, isomeric forms, and its relationship to the well-known musk compound, Muscone (B1676871). A summary of its key physicochemical properties is presented for comparative analysis. Furthermore, this guide outlines the general synthetic pathways and analytical methodologies relevant to this compound, offering a foundational resource for professionals in chemical research and development.

Introduction

This compound, with the CAS number 82356-51-2, is a synthetic fragrance ingredient prized for its powerful and elegant musk note.[1][2] Its molecular formula is C16H28O, and it has a molecular weight of approximately 236.39 g/mol .[1][2][3] This macrocyclic ketone is a colorless to light yellow liquid and is utilized to impart, enhance, or fix the musk character in a wide array of consumer products, including fine fragrances, beauty care items, and fabric softeners.[1][2] The main constituents of commercial this compound are the (Z)- and (E)-isomers of 3-methylcyclopentadec-5-en-1-one.[1][2]

Synonyms and Related Chemical Structures

This compound is known by several synonyms in the chemical and fragrance industries. Understanding these is crucial for comprehensive literature and database searches.

Table 1: Synonyms of this compound

| Synonym | CAS Number |

| Muscenone | 82356-51-2 |

| delta-Muscenone | 82356-51-2 |

| 3-Methylcyclopentadecenone | 82356-51-2 |

| Cyclopentadecenone, 3-methyl- | 82356-51-2 |

| 2-methylcyclopentadec-2-en-1-one | 82356-51-2 |

| (5E)-3-Methyl-5-cyclopentadecen-1-one | 82356-51-2 |

| Muscemore | 82356-51-2 / 63314-79-4 |

A structurally related and highly significant compound is Muscone , which is the saturated analog of this compound. The hydrogenation of this compound yields dl-Muscone.[2] Muscone, or 3-methylcyclopentadecanone, is the primary odorant of natural deer musk.[4]

Logical Relationship of this compound and its Derivatives

Caption: Relationship between this compound, its synonyms, isomers, and Muscone.

Physicochemical Properties

A compilation of the quantitative physicochemical data for this compound is presented below. These properties are critical for its application in various formulations and for understanding its environmental fate.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C16H28O | [1][2] |

| Molecular Weight | 236.39292 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Density | 0.927 g/cm³ at 20°C | [1][2] |

| Vapor Pressure | 0.04 Pa at 25°C | [1][2] |

| Water Solubility | 900 µg/L at 20°C | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 5.52 at 25°C | [1][2] |

| Odor Profile | Powerful, elegant musk, animalic, soapy | [1][2] |

Experimental Protocols

Synthesis of this compound

A common industrial synthesis of 3-Methylcyclopentadecenone involves a multi-step process starting from cyclododecanone (B146445).[1][2] The key final step is the acid-catalyzed rearrangement of an intermediate.

High-Level Synthesis Workflow:

Caption: General synthetic pathway to 3-Methylcyclopentadecenone.

Protocol Overview:

-

Starting Material: The synthesis commences with cyclododecanone.

-

Intermediate Formation: Through a series of reactions, cyclododecanone is converted to 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene.[1][2]

-

Rearrangement: This bicyclic intermediate undergoes a rearrangement reaction catalyzed by an acid, typically phosphoric acid, to yield 3-Methylcyclopentadecenone.[1][2]

Another patented method describes the gas-phase intramolecular condensation of 2,15-hexadecanedione (B93339) using a catalyst from Group 2 of the periodic table, such as magnesium oxide or calcium oxide.

Analytical Methods

The analysis of this compound, particularly for quality control and in complex matrices, typically relies on chromatographic techniques.

General Analytical Workflow:

Caption: Typical analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile and semi-volatile compounds based on their partitioning between a stationary phase in a column and a mobile gas phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, allowing for identification and quantification.

-

Sample Preparation: Samples containing this compound are typically diluted in a suitable organic solvent (e.g., ethanol, hexane) before injection into the GC.

-

GC Conditions (Illustrative):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector.

-

Oven Program: A temperature gradient is used to ensure the separation of components with different boiling points.

-

Carrier Gas: Helium or hydrogen.

-

-

MS Conditions (Illustrative):

-

Ionization: Electron Ionization (EI).

-

Detector: Quadrupole or Ion Trap.

-

Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

-

Conclusion

This compound is a cornerstone of the modern perfumer's palette, offering a versatile and powerful musk character. Its synthesis from readily available starting materials and its well-defined physicochemical properties make it a commercially important fragrance ingredient. A thorough understanding of its synonyms, isomeric forms, and relationship to other macrocyclic musks like Muscone is essential for researchers and developers in the fields of fragrance chemistry, consumer product formulation, and analytical science. The methodologies outlined in this guide provide a fundamental basis for further investigation and application of this significant compound.

References

- 1. benchchem.com [benchchem.com]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2010109650A1 - Process for production of 3-methyl-cyclopentadecenone, process for production of r/s-muscone, and process for production of optically active muscone - Google Patents [patents.google.com]

Commercial Availability and Research Applications of Methylcyclopentadecenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and scientific applications of Methylcyclopentadecenone. This information is intended to assist researchers, scientists, and professionals in drug development in sourcing this compound for laboratory and investigational use.

Commercial Sourcing and Availability

This compound is available from various chemical suppliers, primarily located in China. The compound is offered in different grades, purities, and quantities to suit a range of research and development needs. Below is a summary of commercial availability based on publicly accessible data.

| Supplier | Location | Purity | Available Quantities | Grade | CAS Number |

| Condice Chemical (Hubei) Co., Ltd. | China | 99% | 1kg, 25kg | Not Specified | 82356-51-2 |

| Shanghai UCHEM Inc. | China | 99% | 1kg, 25kg | Not Specified | 82356-51-2 |

| Shanghai Dingfen Chemical Technology Co., Ltd. | China | 96% | 1g, 5g, 25g, 100g, 500g | Not Specified | 82356-51-2 |

| Wuhan Netcom Electronic Commerce Limited | China | 50%, 90%, 95% | 25kg | Not Specified | 82356-51-2 |

| Wuhan kemike Biomedical Technology Co., Ltd. | China | 96% | Not Specified | Not Specified | 82356-51-2 |

| Klong Industrial Co., Ltd. | China | Not Specified | 25kgs | Not Specified | 82356-51-2 |

| Guangzhou Yaoguang Technology Co., Ltd. | China | 99% | Not Specified | Reagent Grade | 82356-51-2 |

| Xian ZB Biotech Co.,Ltd. | China | 99% | Not Specified | Daily Chemical | 82356-51-2 |

| Kindchem Co., Ltd. | China | 98% | Not Specified | Industrial Grade | 82356-51-2 |

| Shan Dong Believe Chemical Pte. Ltd. | China | 99% | Not Specified | Medical Grade | 82356-51-2 |

| Wolfa | Not Specified | 99% | Not Specified | Food Grade | 82356-51-2 |

| NINGBO INNO PHARMCHEM CO.,LTD. | China | High Purity | Ton to hundred tons | Not Specified | 82356-51-2 |

| BOC Sciences | USA | Not Specified | Not Specified | Research Chemicals, Biochemicals, Pharmaceutical Ingredients | 82356-51-2 |

Acquiring this compound for Research: A Workflow

The process of obtaining this compound for research purposes involves several key steps, from initial supplier identification to final procurement and laboratory application. The following diagram illustrates a typical workflow for researchers.

Caption: Workflow for sourcing research-grade this compound.

Research Applications and Experimental Considerations

While primarily known for its use as a fragrance ingredient with a powerful musk note, this compound and its related chemical structures, such as cyclopentenediones and cyclopentenone derivatives, are subjects of scientific investigation for their potential biological activities.[1][2]

Synthesis and Chemical Properties

This compound is a macrocyclic ketone.[1] Its synthesis can be achieved through the rearrangement of 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene, which is catalyzed by phosphoric acid.[1] The starting material for this process is cyclododecanone.[1] Another described method involves the cyclization of 2,15-diketohexadecane. This unsaturated ketone can be hydrogenated to yield dl-Muscone.

Toxicological and Safety Evaluation

A toxicologic and dermatologic review of 3-methylcyclopentadecenone has been conducted, indicating its membership in the macrocyclic ketones fragrance structural group.[] Studies have shown that it is generally not irritating in humans after a single application, though some animal studies indicated irritation at high concentrations.[] No genotoxicity was observed in bacterial and mammalian cell lines, and a reproductive toxicity study compliant with OECD guidelines found no adverse effects.[] The Environmental Working Group (EWG) notes a moderate concern for allergies and immunotoxicity.[4]

Investigational Research in Drug Discovery

The cyclopentenone ring is a key structural motif found in a variety of natural products and is considered a valuable building block in organic synthesis for creating compounds with interesting biological properties.[5] Research into cyclopentenedione (B8730137) derivatives has revealed a broad spectrum of biological activities, including anti-inflammatory, cytostatic, antibacterial, and antifungal effects.[2]

While specific, detailed experimental protocols for the use of this compound in drug development are not widely published, the general methodologies for evaluating related compounds can provide a framework for future research. The synthesis and biological evaluation of various cyclopentenone and cyclopentaquinoline derivatives have been reported, often involving the following stages:

-

Chemical Synthesis: Novel derivatives are synthesized, often through multi-step reactions.[5][6]

-

Structural Elucidation: The chemical structures of the newly synthesized compounds are confirmed using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.[5]

-

In Vitro Biological Assays: The synthesized compounds are screened for biological activity against various cell lines (e.g., cancer cell lines) or enzymatic targets.[5][7] For instance, the anti-inflammatory activity of morpholinopyrimidine derivatives was assessed in LPS-stimulated macrophage cells.[8]

-

Mechanism of Action Studies: Further experiments, such as Western blotting and cell cycle analysis, are conducted to elucidate the mechanism by which the active compounds exert their effects.[7]

-

In Silico Studies: Computational methods like molecular docking are often employed to predict the binding interactions of the compounds with their biological targets.[7][8]

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of novel chemical derivatives, which could be applied to this compound.

Caption: Generalized workflow for synthesis and biological evaluation.

Researchers interested in exploring the therapeutic potential of this compound could adapt these general protocols to investigate its effects in various disease models. Given the known biological activities of related cyclopentenone structures, this compound may represent an interesting starting point for medicinal chemistry and drug discovery efforts.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 4. ewg.org [ewg.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Cyclopentaquinoline Derivatives as Nonsteroidal Glucocorticoid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia | MDPI [mdpi.com]

- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

The Core Chemistry of 15-Membered Ring Ketones: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the fundamental chemistry of 15-membered ring ketones. This class of macrocycles, renowned for its presence in iconic fragrances and emerging therapeutic applications, presents unique synthetic challenges and conformational complexities. This document details their synthesis, physicochemical properties, conformational analysis, and burgeoning role in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to 15-Membered Ring Ketones

Fifteen-membered ring ketones are a significant class of macrocyclic compounds characterized by a 15-atom carbocyclic ring containing a ketone functional group. The most prominent members of this class are muscone (B1676871) (3-methylcyclopentadecanone) and exaltone (cyclopentadecanone), which are prized for their characteristic musk fragrance.[1] Beyond their olfactory properties, the large, flexible ring structure of these ketones makes them intriguing scaffolds for drug design, offering the potential to interact with large and challenging biological targets.[2]

The synthesis of these large rings is a formidable challenge in organic chemistry due to unfavorable entropic factors that favor intermolecular polymerization over intramolecular cyclization.[3] Consequently, a variety of synthetic strategies have been developed to overcome this hurdle, ranging from classical methods to modern catalytic reactions. Understanding the conformational landscape of these flexible macrocycles is also crucial, as their biological activity and physical properties are intrinsically linked to their three-dimensional shape.[4]

Synthesis of 15-Membered Ring Ketones

The construction of the 15-membered carbocyclic ring is the cornerstone of synthesizing these ketones. Several key strategies have been developed, each with its own set of advantages and limitations.

Classical Synthetic Routes

Ruzicka Cyclization: One of the earliest methods for the synthesis of large-ring ketones is the Ruzicka cyclization, which involves the thermal decomposition of the thorium or cerium salts of long-chain dicarboxylic acids.[5] This intramolecular ketonic decarboxylation proceeds at high temperatures and typically in low yields, but it was a foundational method for accessing macrocycles like muscone.[5]

Acyloin Condensation: The acyloin condensation of long-chain dicarboxylic esters using molten sodium is another classical method for preparing large-ring systems. The resulting acyloin can then be reduced to the corresponding ketone.

Modern Synthetic Methods

Ring-Closing Metathesis (RCM): The advent of ruthenium-based catalysts has made Ring-Closing Metathesis (RCM) a powerful and widely used tool for the synthesis of macrocycles, including 15-membered ring ketones.[6][7] This method involves the intramolecular cyclization of a diene precursor and is known for its high functional group tolerance and milder reaction conditions compared to classical methods.[6] One asymmetric synthesis of (R)-(-)-muscone starts from commercially available (+)-citronellal and utilizes RCM to form the 15-membered ring.[8]

Eschenmoser-Tanabe Fragmentation: This fragmentation reaction of α,β-epoxy ketones with tosylhydrazine provides a route to macrocyclic alkynones, which can then be reduced to the corresponding saturated ketones.[9][10] This method has been successfully applied to the synthesis of exaltone and muscone.[9]

Intramolecular Aldol (B89426) Addition/Dehydration: More recent enantioselective syntheses of muscone have been developed that employ an intramolecular aldol addition/dehydration reaction of a macrocyclic diketone.[1]

Comparative Synthetic Data

The following table summarizes key quantitative data for various synthetic routes to muscone and exaltone, providing a comparative overview of their efficiencies.